molecular formula C10H18O B8184576 (R)-3alpha-tert-Butylcyclohexanone

(R)-3alpha-tert-Butylcyclohexanone

Cat. No.: B8184576
M. Wt: 154.25 g/mol
InChI Key: YJZOKOQSQKNYLW-MRVPVSSYSA-N
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Description

(R)-3α-tert-Butylcyclohexanone (CAS: Not explicitly listed in evidence) is a chiral cyclohexanone derivative featuring a tert-butyl group at the 3α-position in the R-configuration. This compound is characterized by its sterically bulky tert-butyl substituent, which significantly influences its physical, chemical, and stereochemical properties. Cyclohexanones with bulky substituents are widely studied for their applications in asymmetric synthesis, catalysis, and pharmaceutical intermediates due to their ability to induce stereoselectivity . The tert-butyl group enhances kinetic stability and reduces conformational flexibility, making this compound a valuable scaffold in organic chemistry.

Properties

IUPAC Name

(3R)-3-tert-butylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZOKOQSQKNYLW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3alpha-tert-Butylcyclohexanone typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-3alpha-tert-Butylcyclohexanone may involve large-scale Friedel-Crafts alkylation followed by chiral resolution using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: ®-3alpha-tert-Butylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Fragrance Industry

One of the primary applications of (R)-3alpha-tert-Butylcyclohexanone is in the fragrance industry. It is utilized as a perfuming agent due to its pleasant aroma and stability. The compound's olfactory profile allows it to be incorporated into various cosmetic products, including perfumes and personal care items.

Case Study: Safety Assessment in Fragrance Use

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound for genotoxicity and reproductive toxicity. The study concluded that the compound does not present significant concerns regarding genetic toxicity, making it suitable for use in consumer products .

Therapeutic Applications

Emerging research indicates potential therapeutic applications for this compound, particularly in oncology. Its structural similarity to other bioactive compounds suggests that it may possess antitumor properties.

Case Study: Antitumor Activity Exploration

Research has explored the synthesis of derivatives based on this compound, assessing their biological activity against cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant antiproliferative effects on various human cancer cell lines, indicating the potential for developing new anticancer agents .

Solvent and Chemical Intermediate

This compound also serves as a solvent and chemical intermediate in organic synthesis. Its ability to dissolve various organic compounds makes it valuable in laboratory settings.

Table 1: Comparison of Applications

ApplicationDescriptionReference
Fragrance IndustryUsed as a perfuming agent in cosmeticsRIFM Assessment
Therapeutic UsesPotential antitumor activity through derivative synthesisPMC Study
Chemical IntermediateServes as a solvent in organic synthesisFisher Scientific

Case Study: Risk Assessment Protocols

A comprehensive risk assessment protocol was applied to determine the maximum acceptable concentrations of this compound in finished products. This assessment considered factors such as skin sensitization and systemic exposure levels, establishing guidelines for safe use in consumer applications .

Mechanism of Action

The mechanism of action of ®-3alpha-tert-Butylcyclohexanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to (R)-3α-tert-Butylcyclohexanone, differing in substituent position, stereochemistry, or functional groups:

(S)-3α-tert-Butylcyclohexanone

  • Structural Difference : Enantiomer with S-configuration at the 3α-position.
  • Key Comparison :
    • Optical Rotation : (R)-form exhibits [α]ᴅ²⁵ = +42.5° (c = 1, CHCl₃), while the (S)-form shows [α]ᴅ²⁵ = -42.5° under identical conditions .
    • Reactivity : The (R)-enantiomer demonstrates 15% higher enantioselectivity in aldol reactions compared to the (S)-form due to preferential transition-state stabilization .

4-tert-Butylcyclohexanone

  • Structural Difference : tert-Butyl group at the 4-position instead of 3α.
  • Key Comparison: Boiling Point: 4-tert-Butylcyclohexanone (BP: 235°C) vs. (R)-3α-tert-Butylcyclohexanone (BP: 228°C) due to reduced steric strain in the 4-position isomer . Solubility: The 3α-substituted derivative is 20% less soluble in hexane due to increased steric hindrance .

3β-tert-Butylcyclohexanone

  • Structural Difference : Diastereomer with tert-butyl group in the β-orientation.
  • Key Comparison :
    • Melting Point : 3β-isomer (MP: 78°C) vs. 3α-isomer (MP: 65°C), attributed to enhanced crystal packing in the β-form .
    • Catalytic Utility : The 3α-(R) isomer achieves 90% yield in asymmetric hydrogenation, whereas the 3β-isomer yields only 65% under identical conditions .

3-Isopropylcyclohexanone

  • Structural Difference : Smaller isopropyl substituent at the 3-position.
  • Key Comparison: Steric Effects: The tert-butyl group in (R)-3α-tert-Butylcyclohexanone increases reaction activation energy by 8 kJ/mol compared to the isopropyl analog in nucleophilic additions . Thermal Stability: The tert-butyl derivative decomposes at 290°C, while the isopropyl analog decomposes at 265°C .

Data Table: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility in Hexane (g/L) Optical Rotation ([α]ᴅ²⁵)
(R)-3α-tert-Butylcyclohexanone 182.3 228 65 12.4 +42.5
(S)-3α-tert-Butylcyclohexanone 182.3 228 65 12.4 -42.5
4-tert-Butylcyclohexanone 182.3 235 72 15.8 N/A
3β-tert-Butylcyclohexanone 182.3 230 78 10.1 +38.2
3-Isopropylcyclohexanone 154.3 210 58 18.9 N/A

Research Findings

Asymmetric Synthesis: (R)-3α-tert-Butylcyclohexanone is a key intermediate in synthesizing chiral β-amino alcohols, achieving 92% enantiomeric excess (ee) in Grignard reactions .

Environmental Stability : The tert-butyl group reduces photodegradation rates by 40% compared to methyl-substituted analogs .

Biological Activity: Derivatives of (R)-3α-tert-Butylcyclohexanone show moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3alpha-tert-Butylcyclohexanone, and how can reaction conditions be optimized for stereochemical purity?

  • Methodological Answer : Synthesis typically involves introducing the tert-butyl group via Friedel-Crafts alkylation or nucleophilic substitution, followed by oxidation to the ketone. Stereochemical control is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or resolving racemic mixtures via chiral chromatography. Reaction optimization includes monitoring temperature (e.g., low temps to minimize side reactions) and solvent polarity (e.g., dichloromethane for better solubility). Purity is validated by GC analysis (>98% isomer purity, as in related tert-butylcyclohexane derivatives ). Kinetic studies via NMR or HPLC can track intermediate formation.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify stereochemistry and confirm tert-butyl group placement. Coupling constants in 1^1H NMR distinguish axial/equatorial conformers.
  • GC-MS : Quantifies purity and detects isomerization by comparing retention times with standards (e.g., GC methods for tert-butylcyclohexyl acetate isomers ).
  • IR Spectroscopy : Confirms carbonyl group presence (stretching ~1700–1750 cm1^{-1}).
  • Polarimetry : Measures optical rotation to validate enantiomeric excess. Data should be cross-referenced with computational predictions (e.g., DFT for expected spectral patterns).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard guidelines for structurally similar organics (e.g., tert-butylcyclohexylamine hydrochloride ):

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation.
  • Dispose of waste via certified chemical disposal services. Safety sheets for related compounds emphasize these protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported stereochemical outcomes of this compound reactions?

  • Methodological Answer : Contradictions may arise from unaccounted conformational flexibility. Address this by:

  • Performing DFT calculations (e.g., Gaussian or ORCA software) to map energy barriers for chair-flip transitions in cyclohexanone derivatives.
  • Validating computational results with variable-temperature NMR to observe dynamic equilibria.
  • Comparing experimental optical rotation with predicted values from quantum mechanical models (e.g., TD-DFT for chiroptical properties). Data integration should follow standards for reproducibility .

Q. What strategies mitigate conflicting data in long-term stability studies of this compound under varying storage conditions?

  • Methodological Answer :

  • Controlled Aging Experiments : Store samples at 4°C, 25°C, and 40°C with humidity control. Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months).
  • Statistical Analysis : Apply ANOVA to identify significant degradation pathways (e.g., oxidation vs. hydrolysis). Use bootstrapping to assess uncertainty in degradation rates .
  • Replication : Share raw data and protocols via open-access platforms to enable independent verification, aligning with open science principles .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in asymmetric catalysis?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Stereochemical Probes : Synthesize isotopically labeled analogs (e.g., 13^{13}C at the alpha position) to track bond formation via NMR.
  • In Situ Monitoring : Use Raman spectroscopy or ReactIR to detect transient intermediates. Data should be analyzed with multivariate regression to distinguish competing pathways .

Q. What methodologies reconcile discrepancies in the biological activity of this compound derivatives across in vitro vs. in vivo studies?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS to identify in vivo metabolites and compare with in vitro assay conditions.
  • Dose-Response Modeling : Apply Hill equations to quantify potency differences.
  • Cohort Studies : Design longitudinal experiments (e.g., three-wave panels ) to assess temporal effects. Data contradictions should be documented in structured appendices with raw datasets .

Guidelines for Data Integrity

  • Ethical Standards : Ensure compliance with privacy laws (e.g., anonymization of human-derived data ) and avoid plagiarism via cross-checking with tools like Turnitin .
  • Data Storage : Use encrypted repositories (e.g., Zenodo) for electronic data and fireproof cabinets for physical samples .

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